molecular formula C15H18N4O3 B10907774 Methyl 1-(2-(cyclopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Methyl 1-(2-(cyclopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10907774
M. Wt: 302.33 g/mol
InChI Key: AVANGALTXBXCDC-UHFFFAOYSA-N
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Description

Methyl 1-(2-(cyclopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo-pyridine derivative characterized by a cyclopropylamino-2-oxoethyl side chain and methyl substituents at positions 3 and 6 of the pyrazolo[3,4-b]pyridine core. Its molecular formula is C₁₄H₁₆N₄O₃, with a molecular weight of 288.307 g/mol . The compound is stored at +4°C and typically has a purity of 95% .

Properties

IUPAC Name

methyl 1-[2-(cyclopropylamino)-2-oxoethyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-8-6-11(15(21)22-3)13-9(2)18-19(14(13)16-8)7-12(20)17-10-4-5-10/h6,10H,4-5,7H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVANGALTXBXCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC3CC3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-(cyclopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazolopyridine core can mimic the structure of purine bases, allowing it to interact with enzymes and receptors involved in various biological processes . This interaction can modulate the activity of these targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Modifications in Analogues

The compound’s analogues differ in substituents at the pyrazolo-pyridine core or side chains. Below is a comparative analysis based on substituent variations, molecular properties, and reported applications:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula MW (g/mol) Purity Storage Key Features
Target Compound R¹: Cyclopropylamino-2-oxoethyl; R²/R³: Methyl C₁₄H₁₆N₄O₃ 288.307 95% +4°C Cyclopropyl group enhances metabolic stability .
Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate R¹: Cyclopentylamino-2-oxoethyl; R²/R³: Cyclopropyl C₁₉H₂₄N₄O₃ 356.426 N/A N/A Increased steric bulk from cyclopentyl and cyclopropyl groups may reduce solubility .
Methyl 1-([1,1'-biphenyl]-4-ylmethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate R¹: Biphenylmethyl; R²: Methyl; R³: Furan-2-yl C₂₄H₂₀N₃O₃ 398.44 N/A N/A Aromatic substituents (biphenyl, furan) suggest potential kinase inhibition activity .
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate R¹: 4-Fluorophenyl; R²: Methyl; R³: Cyclopropyl C₁₉H₁₇FN₃O₂ 350.36 N/A N/A Fluorine substitution improves lipophilicity and membrane permeability .
3-cyclopropyl-1-[2-(isopropylamino)-2-oxoethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid R¹: Isopropylamino-2-oxoethyl; R²: Cyclopropyl; R³: Methyl C₁₅H₁₉N₄O₃ 303.34 N/A N/A Isopropyl group may alter pharmacokinetic properties compared to cyclopropyl .

Impact of Substituents on Physicochemical Properties

  • Cyclopropyl vs. Cyclopentyl: The target compound’s cyclopropyl group confers lower molecular weight (288.307 vs.
  • Aromatic vs. Aliphatic Side Chains : Biphenyl- and fluorophenyl-substituted derivatives (e.g., ) exhibit higher molecular weights and lipophilicity, which may enhance target binding but reduce aqueous solubility.

Biological Activity

Methyl 1-(2-(cyclopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 1011398-97-2) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C15H18N4O3C_{15}H_{18}N_{4}O_{3} and a molecular weight of 302.33 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core, which is known for various medicinal properties. The cyclopropylamino substituent is significant for its influence on biological activity.

Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridines exhibit anticancer properties by acting as inhibitors of critical proteins involved in cancer progression. For instance, compounds in this class have been noted to inhibit cyclin-dependent kinases (CDKs) and other kinases that play roles in cell cycle regulation and apoptosis .

A study highlighted that derivatives of pyrazolo[3,4-b]pyridine scaffold can effectively inhibit tumor growth in various cancer cell lines, demonstrating potential as anticancer agents .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory activity is crucial for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Properties

This compound has been reported to possess antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound acts as a potent inhibitor of various kinases involved in signaling pathways that regulate cell proliferation and survival.
  • Cytokine Modulation : It modulates the expression of cytokines involved in inflammatory responses.
  • Antimicrobial Action : It disrupts essential cellular processes in microbial pathogens.

Case Studies

Several studies have evaluated the efficacy of pyrazolo[3,4-b]pyridine derivatives:

  • In Vitro Studies : In vitro assays have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective doses .
  • Animal Models : In vivo studies using animal models have shown that these compounds can significantly reduce tumor size and improve survival rates compared to control groups .

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of this compound in comparison to other similar compounds:

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundHighModerateHigh
Pyrazolo[3,4-b]pyridine Derivative AModerateHighModerate
Pyrazolo[3,4-b]pyridine Derivative BHighLowHigh

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